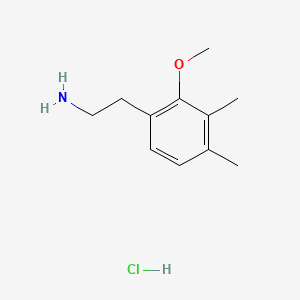
2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-amine hydrochloride is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a methoxy group and two methyl groups attached to a benzene ring, along with an ethanamine side chain. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxy-3,4-dimethylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to an amine through a reductive amination process using ammonia or an amine source and a reducing agent like sodium cyanoborohydride (NaBH3CN).
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or reduce any oxidized forms back to the original compound.
Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-amine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding.
Medicine: Research into potential therapeutic applications, including its effects on the central nervous system.
Industry: It is employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can mimic or modulate the activity of natural neurotransmitters, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of the research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar structure but with two methoxy groups instead of one methoxy and two methyl groups.
2-Methoxy-3,4-dimethylphenethylamine: A closely related compound with slight structural variations.
Uniqueness
2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C11H18ClNO |
|---|---|
Molekulargewicht |
215.72 g/mol |
IUPAC-Name |
2-(2-methoxy-3,4-dimethylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-8-4-5-10(6-7-12)11(13-3)9(8)2;/h4-5H,6-7,12H2,1-3H3;1H |
InChI-Schlüssel |
DUMKSQWZYBZPKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)CCN)OC)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




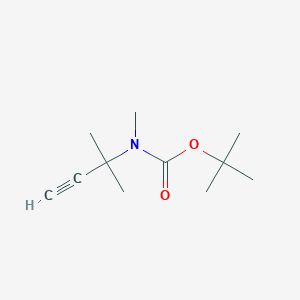
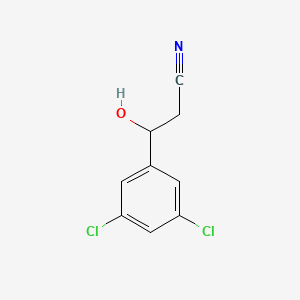
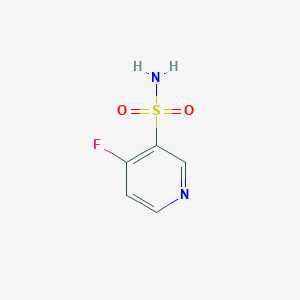

![1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13508625.png)
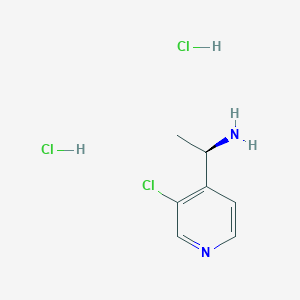
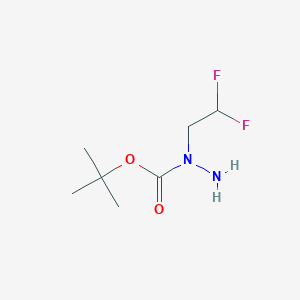
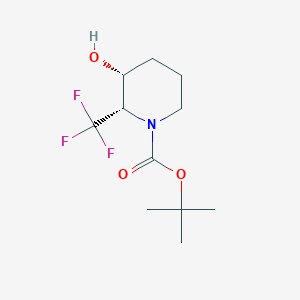
![rac-(3aR,4S,9bS)-6-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13508643.png)
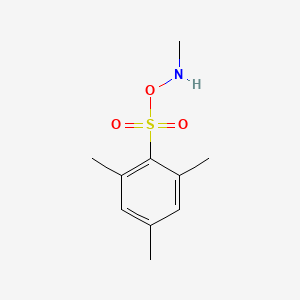
![3-{N-[(pyridin-2-yl)methyl]acetamido}propanoicacid](/img/structure/B13508650.png)

